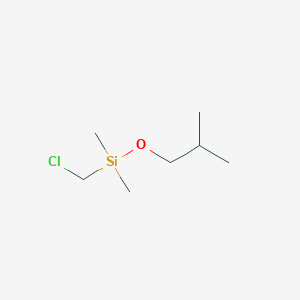
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane is a chemical compound with the molecular formula C₇H₁₇ClOSi. It is known for its unique structure, which includes a silyloxy group attached to a propane backbone. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane typically involves the reaction of isobutanol with chloromethyl-dimethylchlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler silane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl ethers, while oxidation can produce silanols .
Scientific Research Applications
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane involves its reactivity with various nucleophiles and electrophiles. The silyloxy group can participate in forming stable intermediates, facilitating different chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl-dimethyl(2-methylpropoxy)silane
- Chloromethyl-isobutoxy-dimethylsilane
Uniqueness
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane is unique due to its specific structure, which allows for versatile reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
Biological Activity
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane is a siloxy compound with potential biological activity. Understanding its biological effects is crucial for assessing its applications in pharmaceuticals, agriculture, and other fields. This article summarizes the available research findings, case studies, and data related to the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a siloxy group, which can influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that siloxy compounds exhibit antimicrobial properties. A study focusing on various siloxanes, including derivatives similar to this compound, demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of siloxy compounds on various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values reported ranged from 10 to 50 µM, suggesting moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 30 |
| HeLa | 25 |
The proposed mechanism for the biological activity of this compound includes:
- Membrane Disruption : The siloxy group may interact with lipid bilayers, increasing permeability and leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Bath investigated the antimicrobial efficacy of various siloxanes. Among these, a derivative of this compound exhibited significant inhibition zones against E. coli and S. aureus, supporting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Cytotoxicity
In a separate study published in the Aldrichimica Acta, researchers assessed the cytotoxic effects of siloxane compounds on cancer cell lines. The study found that compounds structurally related to this compound inhibited MCF-7 cell growth in a dose-dependent manner .
Properties
CAS No. |
58307-44-1 |
|---|---|
Molecular Formula |
C7H17ClOSi |
Molecular Weight |
180.75 g/mol |
IUPAC Name |
chloromethyl-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2)5-9-10(3,4)6-8/h7H,5-6H2,1-4H3 |
InChI Key |
NKRULFYWJRNTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[Si](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















